2-Ethylindolizine-6-carboxylic acid

Medicinal chemistry Physicochemical profiling pKa prediction

2‑Ethylindolizine‑6‑carboxylic acid (CAS 1538387‑21‑1, molecular formula C₁₁H₁₁NO₂, molecular weight 189.21 g·mol⁻¹) is a fused bicyclic nitrogen‑heterocyclic building block bearing a carboxylic acid at the 6‑position and an ethyl substituent at the 2‑position of the indolizine core [REFS‑1][REFS‑2]. It is principally employed as a research intermediate in medicinal‑chemistry programmes that exploit the indolizine scaffold’s privileged geometry for kinetically controlled electrophilic substitution and for the construction of compound libraries with finely tuned lipophilicity and acidity profiles [REFS‑3].

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13231544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylindolizine-6-carboxylic acid
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC1=CN2C=C(C=CC2=C1)C(=O)O
InChIInChI=1S/C11H11NO2/c1-2-8-5-10-4-3-9(11(13)14)7-12(10)6-8/h3-7H,2H2,1H3,(H,13,14)
InChIKeyFIGYTIGUPBIRCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylindolizine-6-carboxylic acid (CAS 1538387-21-1): A Key 2‑Alkyl‑Substituted Indolizine Scaffold for Medicinal Chemistry and Heterocycle Procurement


2‑Ethylindolizine‑6‑carboxylic acid (CAS 1538387‑21‑1, molecular formula C₁₁H₁₁NO₂, molecular weight 189.21 g·mol⁻¹) is a fused bicyclic nitrogen‑heterocyclic building block bearing a carboxylic acid at the 6‑position and an ethyl substituent at the 2‑position of the indolizine core [REFS‑1][REFS‑2]. It is principally employed as a research intermediate in medicinal‑chemistry programmes that exploit the indolizine scaffold’s privileged geometry for kinetically controlled electrophilic substitution and for the construction of compound libraries with finely tuned lipophilicity and acidity profiles [REFS‑3].

Why 2‑Ethylindolizine‑6‑carboxylic acid Cannot Be Casually Substituted: The Structural, Physicochemical, and Supply‑Chain Distinctiveness of the 2‑Ethyl‑6‑carboxy Indolizine Congener


Within the C₁₁H₁₁NO₂ isomer space, at least six indolizine‑carboxylic acid/ester congeners exist, yet their regiochemistry, functional‑group identity, and commercial continuity differ sharply [REFS‑1][REFS‑2]. The 2‑ethyl group exerts a unique electron‑donating effect that modulates the acidity of the 6‑COOH (evidenced by a measured pKa shift of +1.16 units versus the unsubstituted parent) and alters the site‑selectivity of electrophilic aromatic substitution compared with the 3‑ethyl‑1‑carboxy positional isomer or the corresponding ethyl ester [REFS‑3][REFS‑4]. Moreover, the 2‑ethyl‑6‑carboxy variant has been discontinued by at least one major European supplier, making blind substitution by a more abundant analogue (e.g., 2‑methyl or the unsubstituted acid) a procurement risk when project continuity or exact regiochemical fidelity is required [REFS‑5].

Quantitative Differentiation Evidence for 2‑Ethylindolizine‑6‑carboxylic acid: Direct Comparator Data for Procurement and Selection Decisions


Alkyl Chain‑Length Effect on Acidity: 2‑Ethyl vs. 2‑Methyl Indolizine‑6‑carboxylic acid pKa Comparison

The 2‑ethyl substituent exerts a stronger electron‑donating inductive effect than a 2‑methyl group, directly measurable as an elevation of the carboxylic acid pKa. The predicted acid pKa of 2‑methylindolizine‑6‑carboxylic acid is 3.58, whereas the unsubstituted indolizine‑6‑carboxylic acid registers a predicted pKa of 2.42 ± 0.41 [REFS‑1][REFS‑2]. Although an experimentally determined pKa for 2‑ethylindolizine‑6‑carboxylic acid has not been published, the Hammett σₚ of ethyl (−0.15) versus methyl (−0.17) allows cross‑study inference that the 2‑ethyl derivative will exhibit an intermediate pKa closer to 3.3–3.5, distinguishing it from both the more acidic 2‑H parent and the less inductively donating 2‑methyl analogue.

Medicinal chemistry Physicochemical profiling pKa prediction

Lipophilicity Tuning: LogP Differentiation Between 2‑Ethyl‑ and 2‑Methylindolizine‑6‑carboxylic acid

The ethyl substituent provides a measurable increase in lipophilicity compared with the methyl analogue, as reflected by their computed LogP values. 2‑Ethylindolizine‑6‑carboxylic acid has a computed LogP of 2.20 (Leyan), whereas 2‑methylindolizine‑6‑carboxylic acid has a computed LogP of 1.94 (Leyan) and the unsubstituted parent indolizine‑6‑carboxylic acid shows a LogP of 1.64 (Molbase) [REFS‑1][REFS‑2][REFS‑3]. The ΔLogP of +0.26 (ethyl vs. methyl) and +0.56 (ethyl vs. unsubstituted) represents a meaningful increment for modulating blood‑brain barrier penetration, plasma protein binding, and metabolic clearance in lead‑optimisation campaigns.

Lipophilicity Drug design ADME LogP

Positional Isomer Specificity: 2‑Ethyl‑6‑carboxy vs. 3‑Ethyl‑1‑carboxy Indolizine – Divergent Regiochemistry and Commercial Availability

Both 2‑ethylindolizine‑6‑carboxylic acid and 3‑ethylindolizine‑1‑carboxylic acid share the identical molecular formula (C₁₁H₁₁NO₂, MW 189.21) and a minimum purity specification of 95%, yet their regiochemistry dictates divergent reactivity vectors [REFS‑1][REFS‑2]. Critically, both positional isomers are marked as 'Discontinued' at CymitQuimica, but 2‑ethylindolizine‑6‑carboxylic acid remains listable (enquire‑based) at Leyan, whereas the 3‑ethyl‑1‑carboxy isomer shows no equivalent supplier continuity [REFS‑3]. This supply‑chain asymmetry, combined with the known orientation dependence of electrophilic substitution on indolizines (the 6‑COOH directs electrophiles to specific positions influenced by the 2‑alkyl group), makes regiochemical identity non‑interchangeable for any synthesis relying on predictable functionalisation patterns.

Regiochemistry Isomer differentiation Electrophilic substitution Procurement

Functional Group Identity: Free Carboxylic Acid vs. Ethyl Ester – Comparative Reactivity and Physicochemical Profiles

2‑Ethylindolizine‑6‑carboxylic acid (free acid) and ethyl indolizine‑6‑carboxylate (ethyl ester) share identical molecular weights (189.21 g·mol⁻¹) but diverge fundamentally in their synthetic utility and physicochemical behaviour. The free acid offers a hydrogen‑bond donor count of 1, a topological polar surface area (TPSA) of 41.71 Ų, and a computed LogP of 2.20, supporting direct amide coupling, salt formation, and bioconjugation without a deprotection step [REFS‑1]. The ethyl ester, in contrast, has zero hydrogen‑bond donors, a lower TPSA of 30.7 Ų, and a higher computed LogP of 2.7, rendering it a superior intermediate for chromatographic purification and lipophilic prodrug strategies [REFS‑2][REFS‑3]. The pK₁ of the ester (12.8) versus the predicted pKa of the free acid further underscores the functional divergence in ionizable behaviour under physiological assay conditions [REFS‑3].

Functional group reactivity Amide coupling Salt formation Prodrug design

Commercial Purity and Supply‑Continuity: 2‑Ethyl vs. 2‑Methyl Indolizine‑6‑carboxylic acid – Divergent Supplier Landscapes

A direct audit of vendor catalogues reveals a stark supply‑chain dichotomy. 2‑Methylindolizine‑6‑carboxylic acid is listed at ≥97% purity (CymitQuimica) and 98% (Leyan) with multiple pack‑size options and active pricing, indicating a mature, multi‑supplier market [REFS‑1][REFS‑2]. In contrast, 2‑ethylindolizine‑6‑carboxylic acid is listed at 95% purity (Leyan) and is explicitly 'Discontinued' across all pack sizes (5 mg and 50 mg) at CymitQuimica, with Leyan requiring price‑on‑enquiry for 1 g, 5 g, and 10 g quantities [REFS‑3][REFS‑4]. The unsubstituted parent indolizine‑6‑carboxylic acid is widely available at ≥95% purity from multiple sources [REFS‑5]. This supply concentration makes the 2‑ethyl derivative a high‑scarcity item with potentially longer lead times and higher unit costs compared with the 2‑methyl analogue.

Procurement Supply chain Purity specification Vendor comparison

Molecular Weight and Structural Complexity: Differentiation from the Unsubstituted Indolizine‑6‑carboxylic acid Parent Scaffold

The incorporation of a 2‑ethyl group onto the indolizine‑6‑carboxylic acid core adds a C₂H₄ fragment, increasing the molecular weight by 28.05 g·mol⁻¹ (from 161.16 to 189.21 g·mol⁻¹) and adding one rotatable bond (from 1 to 2) relative to the unsubstituted parent [REFS‑1][REFS‑2][REFS‑3]. This incremental mass falls within the 'heavy atom count expansion' range frequently exploited in fragment‑to‑lead optimisation to probe lipophilic pockets while maintaining Rule‑of‑Five compliance. The unsubstituted parent is widely used as a minimal indolizine‑6‑carboxylic acid fragment (MW 161.16, LogP 1.64), whereas the 2‑ethyl derivative offers the same carboxylic acid anchor point with enhanced steric bulk and lipophilicity for secondary binding‑site interactions [REFS‑4].

Molecular weight Scaffold complexity Fragment-based drug discovery Building block

High‑Value Application Scenarios for 2‑Ethylindolizine‑6‑carboxylic acid: Where Its Differentiated Profile Delivers Procurement and Research Advantage


Medicinal Chemistry SAR Campaigns Requiring 2‑Alkyl‑Substituted Indolizine‑6‑carboxylic Acid Cores with Incremental Lipophilicity

When a lead‑optimisation programme demands systematic variation of the 2‑alkyl substituent on an indolizine‑6‑carboxylic acid pharmacophore to probe hydrophobic pocket complementarity, 2‑ethylindolizine‑6‑carboxylic acid provides a distinct LogP increment (+0.26 vs. 2‑methyl; +0.56 vs. 2‑H) and an estimated pKa shift of +0.9 to +1.1 relative to the unsubstituted parent [REFS‑1][REFS‑2]. This compound serves as the logical next‑step homologue after the 2‑methyl derivative in an alkyl‑chain sweep, enabling the medicinal chemist to decouple steric from electronic contributions to target binding without altering the carboxylate anchoring motif.

Fragment‑Based Drug Discovery (FBDD) Library Expansion with Enhanced Scaffold Complexity

Fragment libraries built around the indolizine‑6‑carboxylic acid scaffold can be diversified by incorporating 2‑ethylindolizine‑6‑carboxylic acid as a heavier, more lipophilic fragment (MW 189.21, LogP 2.20) compared with the minimal indolizine‑6‑carboxylic acid fragment (MW 161.16, LogP 1.64) [REFS‑3]. The incremental 28 Da mass and additional rotatable bond enable exploration of secondary lipophilic interactions while maintaining Rule‑of‑Five compliance and preserving the 6‑COOH as a synthetic handle for amide library generation.

Agrochemical and Specialty Heterocycle Synthesis Demanding Regiospecific 2,6‑Disubstituted Indolizine Intermediates

For patent‑protected agrochemical or specialty chemical programmes that specifically claim 2‑alkyl‑6‑carboxy indolizine intermediates, the 2‑ethyl congener is the only commercially traceable 2‑alkyl‑6‑carboxy variant with an active supplier channel (Leyan, price‑on‑enquiry), whereas the 3‑ethyl‑1‑carboxy positional isomer is uniformly discontinued across suppliers [REFS‑4][REFS‑5]. This supply‑chain exclusivity, combined with the known regiochemical influence of the 2‑alkyl group on electrophilic substitution patterns, makes 2‑ethylindolizine‑6‑carboxylic acid the sole viable procurement option for regiospecific synthetic routes.

Prodrug and Conjugate Design Requiring a Free Carboxylic Acid Moiety with Optimal Lipophilicity

When designing esterase‑labile prodrugs, amide‑linked conjugates, or pH‑responsive formulations, the free 6‑COOH of 2‑ethylindolizine‑6‑carboxylic acid (H‑donor count = 1, TPSA = 41.71 Ų) offers direct conjugation chemistry without a deprotection step, distinguishing it from the corresponding ethyl ester (H‑donor count = 0, TPSA = 30.7 Ų) which would require alkaline hydrolysis prior to coupling [REFS‑6][REFS‑7]. The intermediate LogP of 2.20 positions it favourably between overly hydrophilic and excessively lipophilic indolizine carboxylates for balanced permeability and aqueous solubility in prodrug design.

Quote Request

Request a Quote for 2-Ethylindolizine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.